N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a thioether-linked 2-(thiazol-2-ylamino)ethyl moiety at position 3. The triazole ring is further functionalized via a methylene bridge to a 3,4,5-trimethoxybenzamide group. The structural complexity arises from the integration of three pharmacophoric elements:
- 1,2,4-Triazole: Known for its role in modulating enzyme inhibition (e.g., kinases, cytochrome P450) and antimicrobial activity .
- Thiazole: Enhances bioactivity through hydrogen bonding and π-π stacking, often seen in anticancer and antimicrobial agents .
- 3,4,5-Trimethoxybenzamide: A common motif in tubulin-binding agents (e.g., combretastatin analogues) that improves solubility and target affinity .
The compound’s synthesis likely involves multi-step reactions, including S-alkylation of triazole-thiol intermediates with α-halogenated ketones or thioamidation, followed by coupling with 3,4,5-trimethoxybenzoyl chloride .
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S2/c1-15-6-7-16(2)18(10-15)32-21(30-31-26(32)39-14-22(33)29-25-27-8-9-38-25)13-28-24(34)17-11-19(35-3)23(37-5)20(12-17)36-4/h6-12H,13-14H2,1-5H3,(H,28,34)(H,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOOLNERQNXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, and mechanisms of action based on recent studies.
Chemical Structure
This compound features several notable structural components:
- A triazole ring which is often associated with significant biological activity.
- A thiazole moiety that contributes to its antimicrobial properties.
- A trimethoxybenzamide group , enhancing its interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains:
- Gram-positive bacteria : The compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal pathogens : It has shown broad-spectrum antifungal activity against drug-resistant Candida strains, outperforming traditional antifungals like fluconazole .
Anticancer Activity
Research indicates that the compound possesses notable anticancer properties:
- In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung adenocarcinoma) cells. The compound significantly decreased cell viability in these models .
Case Study: Cytotoxicity Assays
A comparative analysis of various derivatives indicated that modifications in the phenyl and thiazole rings could enhance anticancer activity. For instance:
- Compounds with electron-donating groups at specific positions on the phenyl ring showed improved cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Protein Binding : It interacts with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Synthesis and Evaluation
The synthesis of this compound involves multiple steps including the formation of the triazole and thiazole rings through specific chemical reactions .
Comparative Activity Table
| Compound | Activity Type | IC50 (µg/mL) | Target Organism |
|---|---|---|---|
| N-((...) | Antibacterial | 1.98 | MRSA |
| N-(4-(...) | Antifungal | < 10 | Drug-resistant Candida |
| N-[4-(...) | Anticancer | 31.9 | Caco-2 cells |
| N-(5-methyl...) | Cytotoxic | < 20 | A549 cells |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of triazole and thiazole rings. The structural integrity is confirmed through various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).
Table 1: Key Synthetic Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2,5-dimethylphenyl derivatives | Formation of thiazole ring |
| 2 | Cyclization | Triazole precursors | Formation of triazole-thiazole hybrid |
| 3 | Amide formation | Trimethoxybenzoyl chloride | Final compound synthesis |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit promising antimicrobial activity . The thiazole and triazole moieties are known for their efficacy against various pathogens, including resistant strains of bacteria and fungi. For instance:
- Antibacterial Activity : Compounds derived from thiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : Several derivatives demonstrate significant antifungal properties against drug-resistant strains of Candida .
Anticancer Potential
The compound's structure suggests potential anticancer activity , particularly due to the presence of the triazole moiety which has been associated with various anticancer agents. Studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation in vitro .
| Activity Type | Assessed Against | Results |
|---|---|---|
| Antibacterial | MRSA, E. faecium | Significant inhibition observed |
| Antifungal | Candida auris | Higher activity than fluconazole |
| Anticancer | MCF7 breast cancer cells | Inhibition of cell growth noted |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group bridging the triazole and thiazole moieties undergoes nucleophilic substitution reactions. Key findings include:
For example, reaction with bromoacetaldehyde diethyl acetal in the presence of cesium carbonate yields S-alkylated intermediates, confirmed by NMR shifts at δ 3.5–4.0 ppm (ethoxy groups) and δ 2.8 ppm (methylene protons) .
Oxidation Reactions
The thioether and thiazole components are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| H₂O₂ | Acidic aqueous solution | Sulfoxide (R-SO-R') | Partial conversion |
| KMnO₄ | Alkaline medium | Sulfone (R-SO₂-R') | Requires elevated temperatures |
Oxidation of the thiazole ring’s sulfur atom may alter bioactivity, though specific data for this compound remain theoretical.
Hydrolysis and Stability
The compound demonstrates stability under mild conditions but undergoes hydrolysis in extreme environments:
| Condition | Reaction Site | Outcome | Characterization |
|---|---|---|---|
| 1M HCl, reflux | Amide bond | Cleavage to carboxylic acid | IR loss of amide I band |
| 1M NaOH, 60°C | Thioether | Partial degradation | TLC monitoring |
The trimethoxybenzamide group resists hydrolysis under neutral conditions due to electron-donating methoxy groups.
Click Chemistry and Cycloadditions
While not directly observed for this compound, structural analogs suggest potential for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at reactive sites:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| NaN₃, CuSO₄, ascorbate | DMF, 25°C | Triazole-linked conjugates | 72–85% |
For example, analogous triazole-thiol precursors react with 2-azido-1,3,5-tribromobenzene to form 1,2,3-triazole hybrids, characterized by X-ray crystallography .
Spectroscopic Characterization of Reaction Products
Post-reaction analysis employs advanced techniques:
Reactivity in Biological Contexts
Though not a chemical reaction per se, the compound interacts with biological targets via:
These interactions are critical for its antimicrobial and anticancer mechanisms but require further kinetic studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Comparative Insights
Heterocycle Impact: The target compound’s 1,2,4-triazole core distinguishes it from thiadiazole () or thiazole () derivatives.
Substituent Effects: The 3,4,5-trimethoxybenzamide group, shared with combretastatin analogues (), enhances solubility and microtubule disruption efficacy compared to phenylsulfonyl groups in .
Synthetic Complexity :
- The target compound’s synthesis likely parallels ’s S-alkylation of triazole-thiols with α-halogenated ketones, a method yielding higher regioselectivity than the carbodiimide-mediated couplings in .
- Compared to compound 84 (), which requires carbamothioylation, the target’s thioether linkage simplifies purification steps .
Biological Implications :
- The 2,5-dimethylphenyl group in the target compound may reduce metabolic degradation compared to the labile acetyl groups in ’s pyridin-2-yl derivatives .
- Analogues with phenylsulfonyl groups () show higher logP values (lipophilicity) than the target’s trimethoxybenzamide, suggesting differences in membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via multi-step organic reactions, including:
- Step 1 : Formation of the triazole-thioether core via cyclocondensation of thiosemicarbazides with substituted phenylacetic acids under reflux (70–80°C, ethanol solvent) .
- Step 2 : Functionalization with a thiazole-2-ylamino group using coupling agents like EDC/HOBt in DMF at 0–5°C .
- Optimization : Microwave-assisted synthesis (100–120°C, 30–60 min) improves yield (85–92%) compared to traditional heating (12–24 hr, 60–70% yield) . Monitor progress via TLC (chloroform:acetone, 3:1) .
Q. Which analytical techniques are critical for structural characterization?
- Answer : Use a combination of:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trimethoxybenzamide protons at δ 3.8–3.9 ppm) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 594.2) .
- IR : Peaks at 1670–1650 cm⁻¹ confirm carbonyl groups (oxoethyl and carboxamide) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (if crystals form) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Answer :
- Method 1 : Synthesize analogs with modified substituents (e.g., replace 2,5-dimethylphenyl with 3,4-dichlorophenyl) and compare bioactivity .
- Method 2 : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinase ATP-binding pockets) .
- Example : Trimethoxy groups enhance membrane permeability, while thiazole-2-ylamino improves target selectivity .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Answer :
- Step 1 : Standardize assays (e.g., use identical cell lines like MCF-7 for anticancer testing) .
- Step 2 : Validate purity (>95% by HPLC) to exclude confounding by impurities .
- Step 3 : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, pH) .
Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?
- Answer :
- Oxidative Stability : Degrades in acidic conditions (pH <3) via cleavage of the thioether bond; monitor via HPLC .
- Photoreactivity : UV exposure (254 nm) induces isomerization of the triazole ring; characterize via time-resolved IR .
- Catalytic Pathways : Use isotopic labeling (¹⁸O) to trace hydrolysis of the carboxamide group .
Methodological Tables
Table 1 : Key Stability Parameters
| Condition | Degradation Pathway | Mitigation Strategy | Reference |
|---|---|---|---|
| pH <3 (aqueous) | Thioether cleavage | Use neutral buffers (pH 6–7) | |
| UV light (254 nm) | Triazole isomerization | Store in amber vials | |
| High temp (>80°C) | Carboxamide hydrolysis | Optimize synthesis at 60–70°C |
Table 2 : Recommended Bioassay Protocols
Troubleshooting Synthesis and Characterization
Q. How to address low yields during the final coupling step?
- Answer :
- Cause 1 : Incomplete activation of the carboxyl group. Solution : Use fresh coupling agents (EDC/HOBt) and anhydrous DMF .
- Cause 2 : Steric hindrance from the triazole-methyl group. Solution : Increase reaction time (24–48 hr) and temperature (40–50°C) .
Q. What strategies improve crystallization for X-ray analysis?
- Answer :
- Method 1 : Slow evaporation from DMSO:water (1:3) at 4°C .
- Method 2 : Co-crystallize with a fragment ligand (e.g., adenosine) to stabilize the lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
